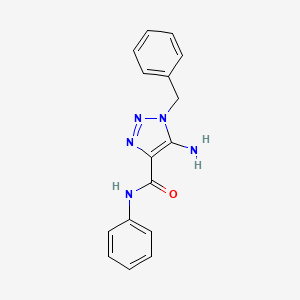
5-Amino-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
描述
5-Amino-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The triazole ring is known for its stability and versatility, making it a valuable scaffold in medicinal chemistry and drug design. The compound also features an amino group, a benzyl group, and a phenyl group, which contribute to its unique chemical properties and potential biological activities.
作用机制
Target of Action
It is known that the nitrogen atoms (n1 and n2) of the triazole moiety actively contribute to binding to the active site of enzymes
Mode of Action
It is suggested that the compound interacts with its targets through various interactions like electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction . These interactions can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
It is known that 1,2,3-triazoles can interact with amino acids present in the active site of egfr receptors , suggesting that they may influence pathways related to EGFR signaling
Result of Action
It is known that 1,2,3-triazoles have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects
生化分析
Biochemical Properties
5-Amino-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide, like other triazoles, is capable of binding in the biological system with a variety of enzymes and receptors . The triazole ring interacts with the amino acids present in the active site of various receptors, involving interactions like electrostatic interaction, Pi-anion interaction, H-bonding, and Van der Waals interaction .
Cellular Effects
They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
-
Formation of the Triazole Ring: This reaction involves the cycloaddition of an azide and an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring .
-
Introduction of the Amino Group: : The amino group can be introduced through nucleophilic substitution reactions. For example, an amine can react with a suitable leaving group on the triazole ring to form the desired amino-substituted triazole .
-
Benzyl and Phenyl Substitution: : The benzyl and phenyl groups can be introduced through various substitution reactions. For instance, benzyl bromide and phenyl isocyanate can be used to introduce the benzyl and phenyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, where the amino group or other functional groups are oxidized to form new products. Common oxidizing agents include hydrogen peroxide and potassium permanganate .
-
Reduction: : Reduction reactions can be used to reduce the triazole ring or other functional groups. Common reducing agents include sodium borohydride and lithium aluminum hydride .
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the triazole ring are replaced by other groups. Common reagents include halides and nucleophiles .
Common Reagents and Conditions
Copper Catalysts: Used in the Huisgen 1,3-dipolar cycloaddition reaction to form the triazole ring.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Benzyl bromide, phenyl isocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.
科学研究应用
5-Amino-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for the design and synthesis of new drugs with potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: It is used in studies to investigate its interactions with biological targets, such as enzymes and receptors.
Material Science: The compound is used in the development of new materials with unique properties, such as fluorescence and conductivity.
Chemical Biology: It is used in chemical biology research to study its effects on cellular processes and pathways.
相似化合物的比较
Similar Compounds
1,2,3-Triazole Derivatives: Compounds such as 1-benzyl-1H-1,2,3-triazole-4-carboxamide and 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide.
Indole Derivatives: Compounds containing the indole ring, which share similar biological activities and chemical properties.
Uniqueness
5-Amino-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino, benzyl, and phenyl groups enhances its potential as a versatile scaffold for drug design and other applications.
属性
IUPAC Name |
5-amino-1-benzyl-N-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c17-15-14(16(22)18-13-9-5-2-6-10-13)19-20-21(15)11-12-7-3-1-4-8-12/h1-10H,11,17H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPNKRZXCVMIIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340219 | |
| Record name | 5-Amino-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126537-91-5 | |
| Record name | 5-Amino-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


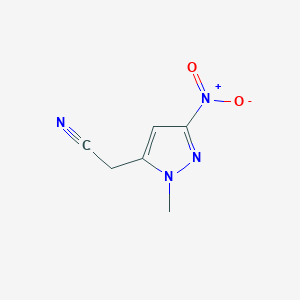
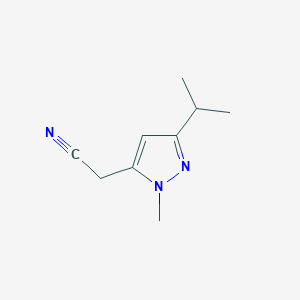

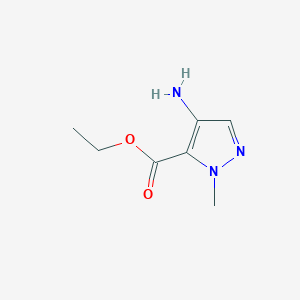
![[1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetonitrile](/img/structure/B3046598.png)
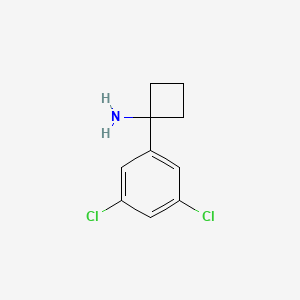
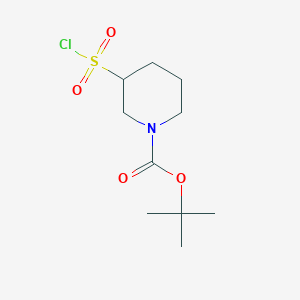




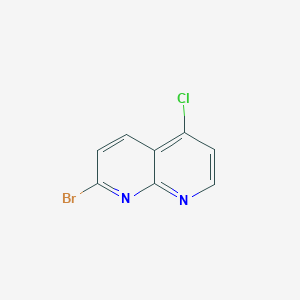
![tert-Butyl 7-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B3046611.png)
![Acetamide, N-cyclohexyl-2-[[3,4-dihydro-4-oxo-3-[2-(2-thienyl)ethyl]thieno[3,2-d]pyrimidin-2-yl]thio]-](/img/structure/B3046613.png)
